molecular formula C12H12N4O2 B4584729 5-(2-furyl)-3-(4H-1,2,4-triazol-3-ylamino)cyclohex-2-en-1-one

5-(2-furyl)-3-(4H-1,2,4-triazol-3-ylamino)cyclohex-2-en-1-one

Cat. No.: B4584729
M. Wt: 244.25 g/mol
InChI Key: YOTHDTQAQOFBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furyl)-3-(4H-1,2,4-triazol-3-ylamino)cyclohex-2-en-1-one is a useful research compound. Its molecular formula is C12H12N4O2 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-furyl)-3-(4H-1,2,4-triazol-3-ylamino)-2-cyclohexen-1-one is 244.09602564 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications and Synthetic Methodologies

  • The compound has been involved in the study of catalytic cyclopropanation of alkenes, where derivatives similar to the furan ring of the compound serve as intermediates in producing cyclopropane derivatives. These reactions have implications for the synthesis of complex molecules, highlighting the versatility of furan derivatives in organic synthesis (Miki et al., 2004).

Pharmacodynamics and Biological Activities

  • Research into analogues of the furan compound has led to insights into their pharmacodynamics. For instance, a potent A2a adenosine receptor antagonist has been explored for its in-vivo activity, showcasing the potential of furan derivatives in developing receptor-targeted therapies (Poucher et al., 1996).

Antimicrobial Properties

  • Ester-linked 1,4-disubstituted 1,2,3-triazoles with a furyl/thienyl moiety have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi. Such studies suggest the compound's framework can be utilized in developing new antimicrobial agents (Kaushik et al., 2017).

Material Science and Chemical Properties

  • The synthesis and characterization of triazole and thiadiazole analogs, including compounds with a furyl moiety, have been conducted to explore their antifungal activities. This research indicates the potential of these compounds in creating antifungal materials or drugs (Terzioğlu Klip et al., 2010).

Structure and Synthesis Optimization

  • Studies on the structure-activity relationship of triazoloquinazoline adenosine antagonists, including those with furan substitutions, have provided insights into optimizing compounds for better biological activity. This research is pivotal for drug development, offering a roadmap for the design of more effective therapeutic agents (Francis et al., 1988).

Molecular Binding and Characterization

  • Investigations into the binding of adenosine A(2A) receptor antagonists in the brain and spinal cord have utilized compounds analogous to the furan-triazole moiety. These studies contribute to our understanding of receptor-ligand interactions and the potential therapeutic implications of these compounds (Kelly et al., 2004).

Properties

IUPAC Name

5-(furan-2-yl)-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-10-5-8(11-2-1-3-18-11)4-9(6-10)15-12-13-7-14-16-12/h1-3,6-8H,4-5H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTHDTQAQOFBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=NC=NN2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-furyl)-3-(4H-1,2,4-triazol-3-ylamino)cyclohex-2-en-1-one
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5-(2-furyl)-3-(4H-1,2,4-triazol-3-ylamino)cyclohex-2-en-1-one
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5-(2-furyl)-3-(4H-1,2,4-triazol-3-ylamino)cyclohex-2-en-1-one
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5-(2-furyl)-3-(4H-1,2,4-triazol-3-ylamino)cyclohex-2-en-1-one
Reactant of Route 5
5-(2-furyl)-3-(4H-1,2,4-triazol-3-ylamino)cyclohex-2-en-1-one
Reactant of Route 6
5-(2-furyl)-3-(4H-1,2,4-triazol-3-ylamino)cyclohex-2-en-1-one

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